N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride
Description
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxazole ring, and an aminomethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H19ClFN3O2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18FN3O2.ClH/c19-15-8-12(10-20)6-7-14(15)11-21-18(23)17-9-16(22-24-17)13-4-2-1-3-5-13;/h1-8,17H,9-11,20H2,(H,21,23);1H |
InChI Key |
ZAXNTPRUYOUYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and aminomethyl groups. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Utilizing specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to facilitate the reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(aminomethyl)-2-chlorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride
- N-{[4-(aminomethyl)-2-bromophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride
- N-{[4-(aminomethyl)-2-iodophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride
Uniqueness
The presence of the fluorophenyl group in N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride imparts unique chemical and biological properties compared to its analogs with different halogen substitutions. This can affect its reactivity, binding affinity, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
